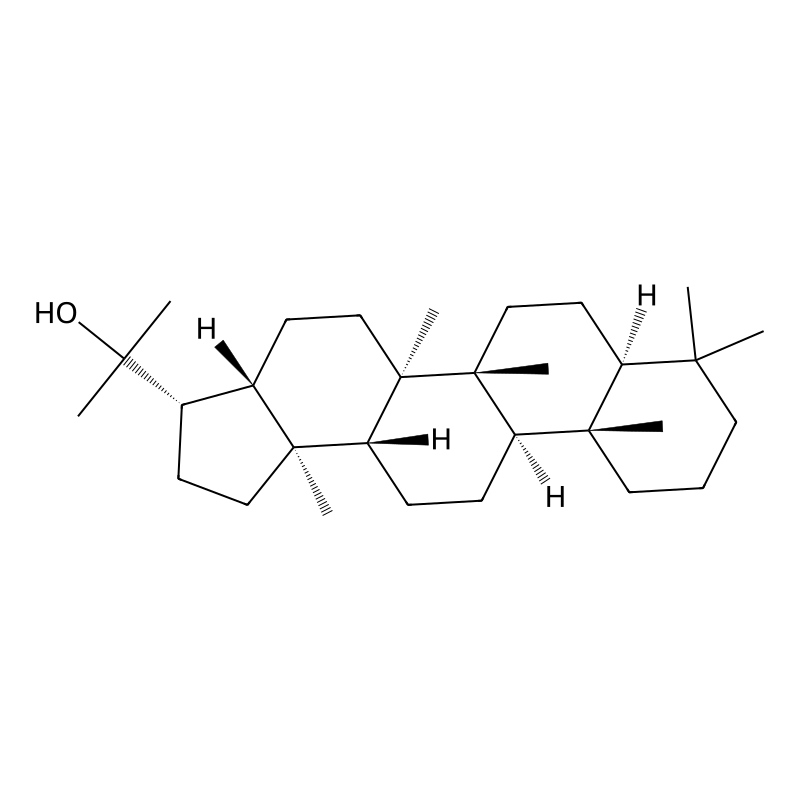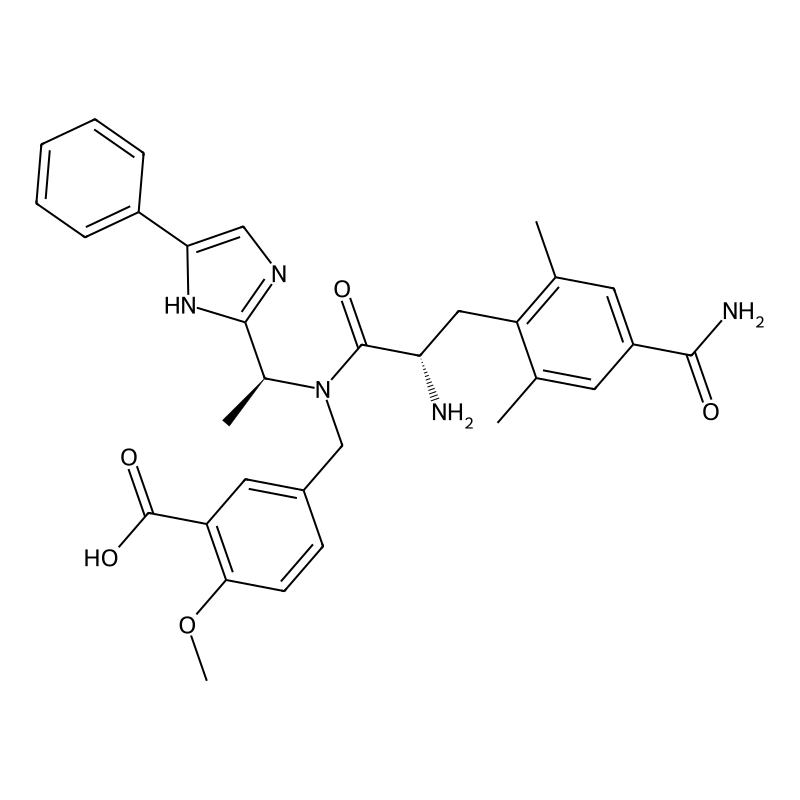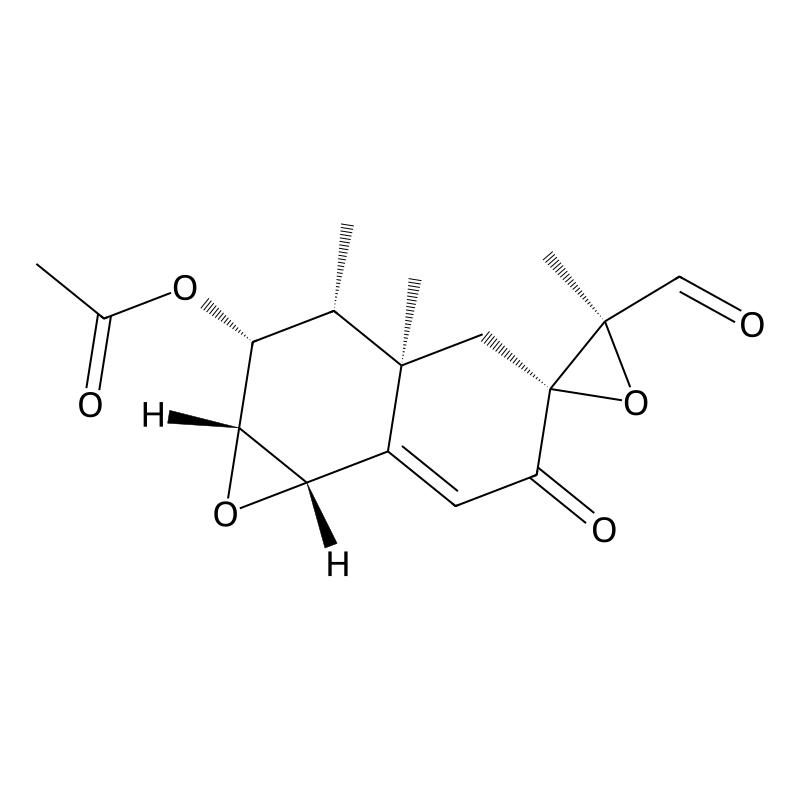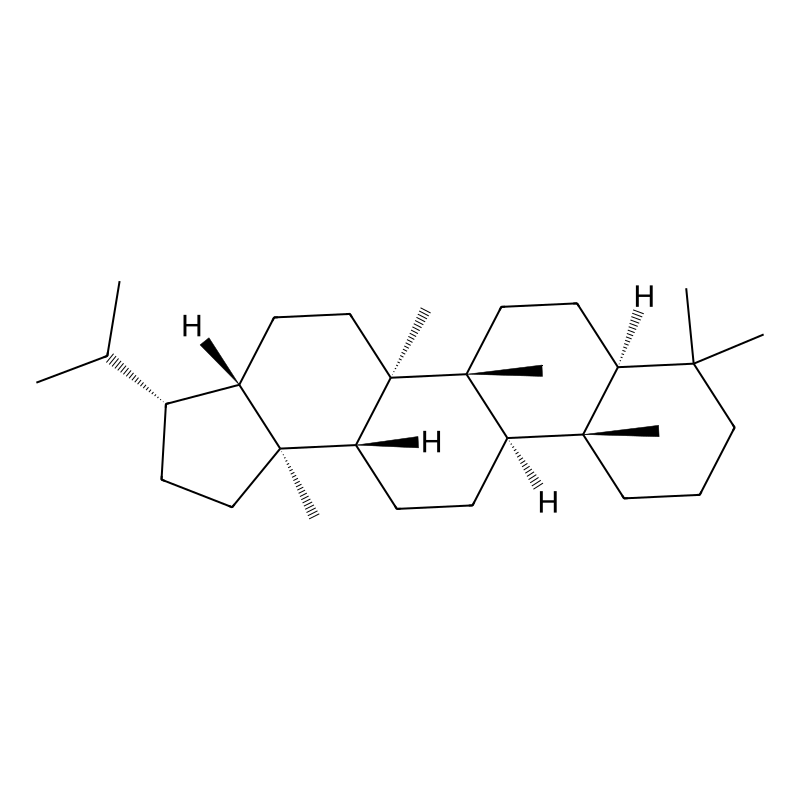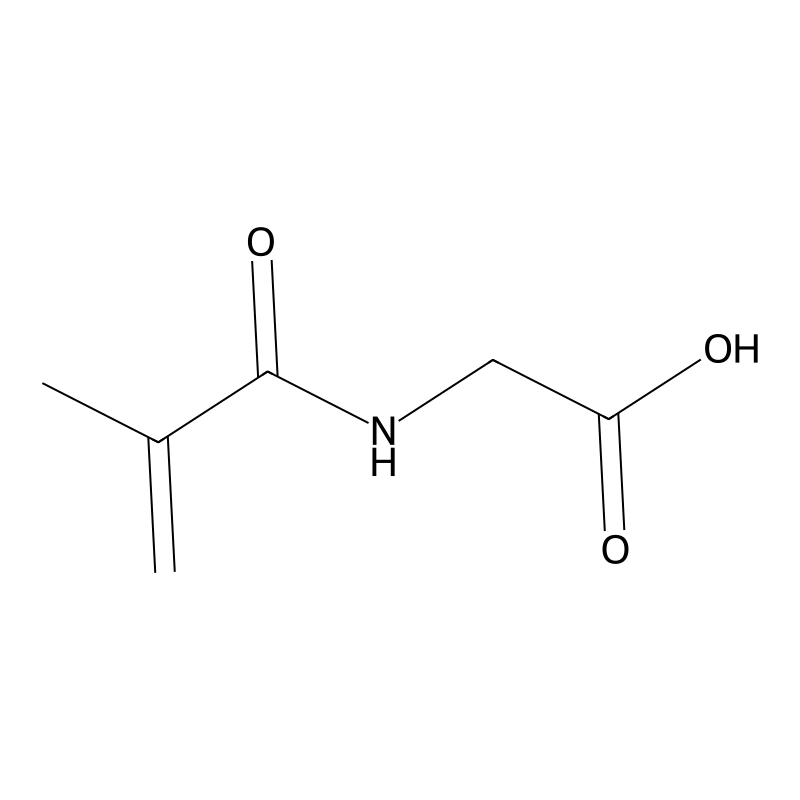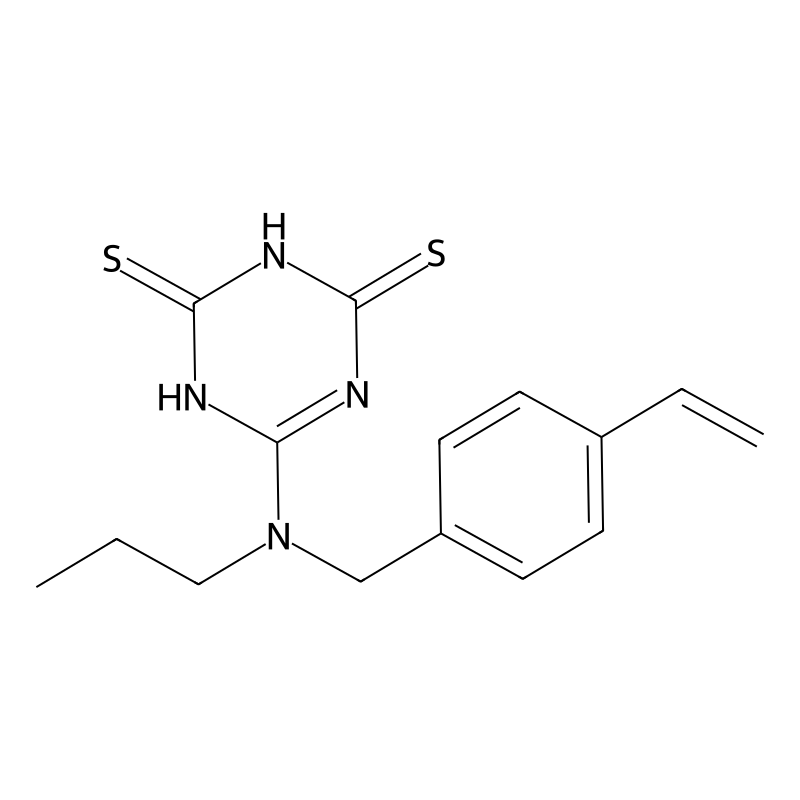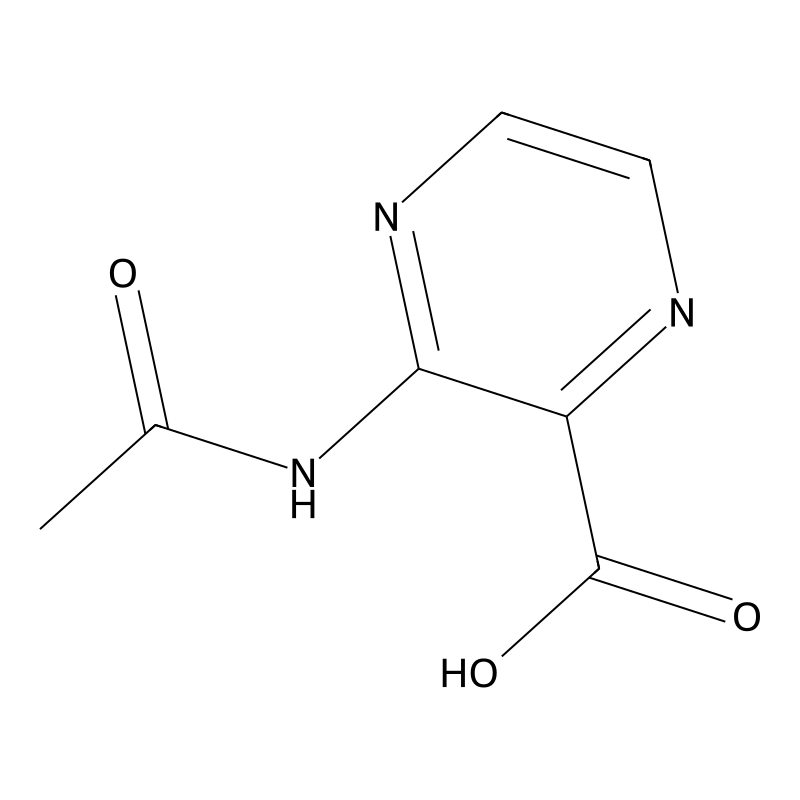Benzil
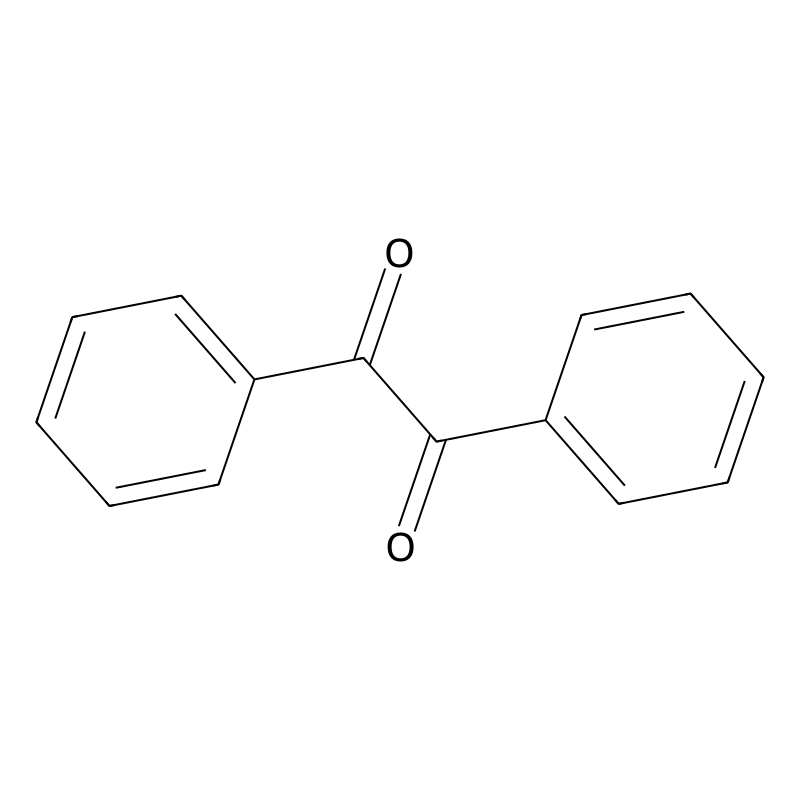
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Benzil is an organic compound classified as an alpha-diketone, specifically ethane-1,2-dione with phenyl groups at positions 1 and 2. Its chemical formula is , and it appears as a yellow crystalline solid. Benzil is notable for its role in various organic reactions, particularly in oxidation processes and as a precursor for synthesizing other compounds. It is soluble in organic solvents such as benzene and ethanol, but insoluble in water .
Benzil itself doesn't possess a specific biological mechanism of action. However, its reactive nature allows it to participate in various reactions that can be exploited for specific purposes. For instance, the benzilic acid rearrangement provides a pathway for synthesizing pharmaceuticals like phenytoin, which acts by blocking voltage-gated sodium channels in neurons to control seizures [].
Photochemistry and Photophysical Studies
Benzil exhibits interesting photochemical properties. When exposed to light, it undergoes a rearrangement reaction, converting from a cis isomer to a trans isomer. This light-induced change makes it a valuable tool for studying photochemical reaction mechanisms and molecular rearrangements [1]. Researchers can utilize benzil to understand the behavior of other molecules under light irradiation.
[1] Applied Fluorescence in Chemistry, Biology and Medicine Book:
Fluorescence Studies and Molecular Probes
Benzil possesses fluorescent properties. Its fluorescence intensity changes depending on its environment, making it a valuable tool for developing fluorescence-based probes [2]. Scientists can attach benzil to other molecules and monitor the changes in its fluorescence to study various biological processes, such as protein-protein interactions or membrane fluidity.
[2] Motional fluorescence probe method based on energy transfer between benzil (donor) and anthryl (acceptor) groups in a polymer alloy Article:
- Benzilic Acid Rearrangement: This classic reaction involves the rearrangement of benzil to benzilic acid when treated with a base such as potassium hydroxide. The mechanism includes nucleophilic attack by hydroxide ions on one of the carbonyl groups, leading to the formation of an alkoxide intermediate, followed by migration of the phenyl group .
- Oxidation Reactions: Benzil acts as an oxidizing agent for alcohols in the presence of alkoxides. This property makes it useful in various synthetic applications .
- Cyclization Reactions: Benzil can react with chlorosulphonic acid to yield 3-chloro-2-phenylbenzofuran-6,4′-disulphonyl dichloride, showcasing its versatility in forming complex structures .
Research indicates that benzil exhibits biological activity, particularly as an antimicrobial agent. It has shown effectiveness against various bacterial strains and fungi. The compound's ability to generate reactive oxygen species may contribute to its antimicrobial properties . Additionally, benzil derivatives have been explored for their potential anticancer activities, although further research is needed to fully understand these effects.
Benzil can be synthesized through several methods:
- Oxidation of Benzoin: The most common method involves the oxidation of benzoin using oxidizing agents like concentrated nitric acid. This reaction typically occurs under mild heating conditions and results in high yields of benzil .
- Condensation Reactions: Benzil can also be produced via condensation reactions involving appropriate precursors under acidic or basic conditions.
- Photo
Benzil has a wide range of applications in various fields:
- Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds.
- Analytical Chemistry: Benzil is utilized in colorimetric assays for detecting cyanide ions due to its specific reactivity with cyanide .
- Material Science: Its derivatives are explored for use in polymers and materials with unique properties.
Studies on the interactions of benzil with other compounds reveal its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions has implications for catalysis and materials science. Additionally, benzil's interactions with biological macromolecules are under investigation to elucidate its mechanism of action against microbial pathogens .
Benzil shares structural similarities with several other diketones and aromatic compounds. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benzoin | Hydroxy ketone | Precursor to benzil; contains a hydroxyl group |
| Acetophenone | Aromatic ketone | Lacks the diketone structure; used in flavoring |
| 1,3-Diphenylurea | Urea derivative | Exhibits different biological activities |
| Anthrone | Polycyclic aromatic | Used as a dye; shows distinct reactivity compared to benzil |
Benzil's uniqueness lies in its specific reactivity patterns and its role as both an oxidizing agent and a precursor for further chemical transformations, distinguishing it from other similar compounds .
The oxidation of benzoin to benzil represents one of the most fundamental and widely studied transformations in organic chemistry. This classical approach has been extensively investigated since the early twentieth century and continues to serve as a cornerstone methodology for benzil production in both academic and industrial settings [1] [2] [3].
Nitric Acid Oxidation Method
The nitric acid oxidation pathway stands as the most widely employed classical method for benzil synthesis. This transformation involves the dissolution of benzoin in concentrated nitric acid followed by controlled heating to facilitate the oxidation process [1]. The reaction typically proceeds at temperatures of approximately 200°C for 1.5 hours, yielding benzil with remarkable efficiency of 97.7% [1]. The mechanism involves the formation of nitrogen dioxide as an intermediate oxidizing species, which selectively attacks the secondary alcohol functionality of benzoin [2].
The procedure involves dissolving 5 grams of benzoin in 30 milliliters of concentrated nitric acid, followed by gentle heating on a water bath for approximately 15 minutes until a yellow precipitate of benzil forms [1]. The reaction mixture is subsequently cooled in an ice bath to promote crystallization, and the product is isolated through vacuum filtration [1]. Post-reaction purification involves washing the crystals with distilled water and sodium bicarbonate solution to remove residual acid traces [1].
Copper Sulfate-Pyridine Complex Oxidation
The copper sulfate-pyridine system represents an alternative classical approach that operates under milder conditions compared to nitric acid oxidation [3]. This method utilizes the coordination complex formed between copper sulfate and pyridine as the active oxidizing species [3]. The reaction proceeds at 95°C over 24 hours, achieving yields of approximately 94% [3]. The extended reaction time is compensated by the superior selectivity and reduced formation of side products [3].
Selenium Dioxide Mediated Oxidation
Selenium dioxide has emerged as a versatile oxidizing agent for the conversion of benzoin to benzil, particularly in cases where functional group tolerance is required [4]. The reaction mechanism involves the formation of a selenic acid ester intermediate, which subsequently undergoes elimination to yield the desired diketone product [4]. Typical reaction conditions involve heating at 160°C for 4 hours in acetic acid solvent, producing benzil in 80% yield [4].
| Oxidizing Agent | Temperature (°C) | Reaction Time | Yield (%) | Solvent |
|---|---|---|---|---|
| Nitric Acid | 200 | 1.5 hours | 97.7 | None |
| Copper Sulfate-Pyridine | 95 | 24 hours | 94.0 | Toluene |
| Selenium Dioxide | 160 | 4 hours | 80.0 | Acetic Acid |
| Iodine | 95 | 2-4 hours | 75.0 | Acetic Acid |
| Chlorine | Room Temperature | 6-12 hours | 85.0 | Carbon Tetrachloride |
Halogen-Based Oxidation Systems
Iodine and chlorine have been successfully employed as oxidizing agents for benzoin oxidation, offering unique advantages in terms of reaction conditions and product selectivity [3]. Iodine-mediated oxidation typically occurs at 95°C over 2-4 hours in acetic acid medium, yielding benzil in 75% yield [3]. The chlorine-based system operates at room temperature over extended periods of 6-12 hours, achieving 85% yield in carbon tetrachloride solvent [3].
Electrochemical Oxidation Approaches
Electrochemical methods for benzoin oxidation have gained attention as environmentally benign alternatives to traditional chemical oxidants [5]. These processes utilize the "green electron" as the ultimate oxidizing agent, eliminating the need for stoichiometric chemical oxidants [5]. The electrochemical synthesis typically proceeds over 8 hours at controlled potential, achieving benzil yields of approximately 85% [5].
Advanced Catalytic Synthesis Approaches
Modern catalytic methodologies have revolutionized benzil synthesis by enabling higher selectivity, improved yields, and more sustainable reaction conditions. These approaches utilize transition metal catalysts to facilitate oxidative transformations under mild conditions while minimizing waste generation and environmental impact.
Palladium-Iron Oxide Heterodimer Nanocatalysis
The development of palladium-iron oxide heterodimer nanocrystals represents a significant advancement in catalytic benzil synthesis [6]. This innovative catalyst system enables the efficient oxidation of 1,2-diarylalkynes to 1,2-diketones under atmospheric oxygen conditions [6]. The optimal reaction conditions involve 1 mol% catalyst loading at 95°C in 1,4-dioxane solvent with 10 mol% copper bromide as co-catalyst [6].
The reaction mechanism proceeds through a Wacker-type oxidation pathway, where the palladium center activates the alkyne substrate while the iron oxide component facilitates oxygen activation [6]. The catalyst system demonstrates exceptional activity, achieving 98% yield of benzil after 28 hours of reaction time [6]. The heterodimer nanocrystals can be recovered through magnetic separation and recycled up to five times without significant loss of catalytic activity [6].
Manganese Schiff Base Complex Catalysis
Manganese Schiff base complexes have emerged as highly efficient catalysts for the oxidation of benzoins to benzils using hydrogen peroxide as a green oxidant [7]. These catalysts operate under mild conditions at room temperature (25°C) and achieve remarkable yields of 95% within 2 hours [7]. The catalyst loading requirement is typically 5 mol%, making the process economically attractive for large-scale applications [7].
The catalytic cycle involves the formation of a high-valent manganese-oxo intermediate through reaction with hydrogen peroxide [7]. This intermediate subsequently abstracts hydrogen from the benzoin substrate, generating the corresponding benzil product while regenerating the manganese catalyst [7]. The process generates water as the only byproduct, aligning with green chemistry principles [7].
Iron-Surfactant Nanocomposite Systems
Iron-surfactant nanocomposites have been developed as efficient catalysts for benzylic oxidation reactions under aqueous conditions [8]. These systems combine iron chloride or iron sulfate with anionic surfactants such as sodium dodecyl sulfate to form catalytically active nanostructures [8]. The reaction proceeds at 40°C using tert-butyl hydroperoxide as the oxidant, achieving 88% yield within 6 hours [8].
The nanocomposite formation enhances the catalytic activity through increased surface area and improved substrate accessibility [8]. The surfactant component facilitates substrate solubilization in the aqueous medium while the iron center provides the necessary catalytic activity for oxidation [8]. This approach represents a significant advancement toward sustainable oxidation processes using water as the primary solvent [8].
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Atmosphere | Yield (%) | Reaction Time |
|---|---|---|---|---|---|
| Palladium-Iron Oxide Heterodimer | 1 | 95 | Oxygen (1 atm) | 98 | 28 hours |
| Manganese Schiff Base Complex | 5 | 25 | Hydrogen Peroxide | 95 | 2 hours |
| Iron-Surfactant Nanocomposite | 10 | 40 | tert-Butyl Hydroperoxide | 88 | 6 hours |
| Palladium Arylation | 10 | 100 | Argon | 75 | 24 hours |
| Copper-Oxygen System | 10 | 95 | Oxygen (1 atm) | 98 | 24 hours |
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed cross-coupling methodologies have been developed for the synthesis of unsymmetrical benzils through α-arylation of 2-hydroxyacetophenones with aryl bromides [9]. This approach enables the formation of diverse benzil derivatives that are difficult to access through traditional oxidation methods [9]. The reaction proceeds at 100°C under argon atmosphere using 10 mol% palladium catalyst loading [9].
The mechanism involves initial α-arylation of the hydroxyacetophenone substrate followed by in situ oxidation of the resulting benzoin intermediate to yield the final benzil product [9]. The aryl bromide reagent serves a dual role as both the arylating agent and the mild oxidant for the second step [9]. This tandem process achieves yields of approximately 75% within 24 hours [9].
Copper-Catalyzed Aerobic Oxidation
Copper-catalyzed aerobic oxidation represents an environmentally sustainable approach to benzil synthesis utilizing molecular oxygen as the terminal oxidant [10]. The process operates at 95°C under atmospheric oxygen pressure with 10 mol% copper catalyst loading [10]. The reaction achieves excellent yields of 98% over 24 hours while generating water as the only byproduct [10].
The catalytic mechanism involves copper-mediated activation of the benzylic C-H bonds followed by reaction with molecular oxygen to form peroxo intermediates [10]. These intermediates undergo decomposition to yield the desired benzil product while regenerating the copper catalyst [10]. The process demonstrates excellent functional group tolerance and can accommodate a wide range of substituted benzoin substrates [10].
Green Chemistry Innovations in Benzil Preparation
The development of environmentally sustainable methodologies for benzil synthesis has become increasingly important in modern chemical manufacturing. Green chemistry innovations focus on reducing waste generation, eliminating toxic reagents, and improving energy efficiency while maintaining high product yields and selectivity.
Microwave-Assisted Synthesis Technologies
Microwave-assisted synthesis has emerged as a powerful tool for benzil preparation, offering significant advantages in terms of reaction time, energy efficiency, and product yields [11]. The technology utilizes electromagnetic radiation to provide rapid and uniform heating, enabling reactions to proceed under controlled conditions with enhanced selectivity [11].
The microwave-assisted oxidation of benzoin using iodine as a green oxidant represents a particularly successful application of this technology [11]. The reaction proceeds catalyst-free under solvent-free conditions, achieving yields ranging from 91% to 97% within 10-15 minutes [11]. The process utilizes 900W microwave irradiation and eliminates the need for potentially hazardous catalysts or excessive heating [11].
Alternative microwave protocols employ N-bromosuccinimide supported on neutral alumina as the oxidizing system [12]. This approach achieves 95% yield within 2.5 minutes using 500W microwave irradiation [12]. The solid support facilitates easy product isolation and enables solvent-free operation, significantly reducing environmental impact [12].
Solvent-Free Reaction Systems
Solvent-free methodologies represent a fundamental advancement in green benzil synthesis by eliminating the use of organic solvents entirely [11] [12]. These approaches rely on solid-supported reagents or neat reaction conditions to achieve efficient transformations while minimizing waste generation [11].
One particularly successful solvent-free approach utilizes iron nitrate nonahydrate as both catalyst and oxidant [12]. The reaction proceeds through simple mixing of benzoin with the iron salt followed by microwave irradiation for 0.5-1 minutes [12]. The crude product is isolated through acetone extraction and water precipitation, yielding pure benzil after recrystallization from methanol [12].
| Method | Energy Source | Reaction Time | Yield (%) | Green Features |
|---|---|---|---|---|
| Microwave-Assisted Iodine Oxidation | Microwave (900W) | 10-15 minutes | 91-97 | Catalyst-free |
| Microwave with N-Bromosuccinimide | Microwave (500W) | 2.5 minutes | 95 | Solid Support |
| Electrochemical Synthesis | Electrochemical | 8 hours | 85 | Green Electron |
| Iron-Surfactant Aqueous System | Aqueous Medium | 4 hours | 82 | Water Solvent |
| Solvent-Free Microwave | Microwave (300W) | 10 minutes | 90 | Solvent-free |
Electrochemical Green Synthesis
Electrochemical synthesis represents the ultimate green chemistry approach by utilizing electrons as the primary reagent for oxidation reactions [5]. This methodology eliminates the need for stoichiometric chemical oxidants while generating no toxic waste products [5]. The electrochemical oxidation of benzoin to benzil proceeds under mild conditions using ionic liquids as both solvent and electrolyte [5].
The process involves a two-step electrochemical sequence starting from benzaldehyde through benzoin condensation followed by benzoin oxidation to benzil [5]. The first step utilizes cathodic reduction to generate the active catalyst for benzoin formation, while the second step employs anodic oxidation for benzil production [5]. The entire sequence achieves overall yields of 85% while operating under environmentally benign conditions [5].
Aqueous Phase Catalysis
Water-based catalytic systems have been developed to replace organic solvents in benzil synthesis while maintaining high catalytic efficiency [8]. Iron-surfactant nanocomposites in aqueous media represent a particularly innovative approach that combines green chemistry principles with advanced catalytic design [8].
The aqueous system utilizes sodium dodecyl sulfate as the surfactant component to solubilize organic substrates while iron salts provide the necessary catalytic activity [8]. The reaction proceeds at 40°C using tert-butyl hydroperoxide as a green oxidant, achieving 82% yield within 4 hours [8]. The water-based medium eliminates the need for organic solvents while the surfactant enables efficient mass transfer between the aqueous and organic phases [8].
Enzymatic Biotransformation Approaches
Biocatalytic approaches to benzil synthesis represent an emerging area of green chemistry innovation, utilizing enzymes to catalyze oxidation reactions under mild conditions [13]. While direct enzymatic synthesis of benzil remains challenging, related enzymatic transformations of benzyl compounds demonstrate the potential for biotechnological applications [13].
Lipase-catalyzed reactions have been successfully employed for the synthesis of benzyl benzoate, a structurally related compound, using benzoic anhydride and benzyl alcohol as substrates [13]. The enzymatic process operates under solvent-free conditions with ultrasound assistance, achieving 88% conversion while maintaining high selectivity [13]. These biotechnological approaches offer promise for future development of enzymatic benzil synthesis methodologies [13].
Crystallization Techniques and Polymorph Control
The crystallization and purification of benzil represents a critical aspect of its production, directly impacting product quality, purity, and polymorphic form. Advanced crystallization techniques have been developed to achieve precise control over crystal morphology, size distribution, and polymorphic purity, which are essential for pharmaceutical and industrial applications.
Recrystallization Solvent Selection and Optimization
The selection of appropriate recrystallization solvents is fundamental to achieving high-quality benzil crystals with desired polymorphic characteristics [14] [15]. Benzil exhibits varying solubility in different solvents, with higher solubility at elevated temperatures facilitating effective recrystallization processes [14].
Ethanol has been identified as an excellent recrystallization solvent for benzil, providing good dissolution at the boiling point while allowing controlled crystallization upon cooling [15]. The process involves dissolving crude benzil in hot ethanol followed by slow cooling to room temperature and subsequent ice bath treatment to maximize crystal recovery [14]. This approach typically yields well-formed crystals with good purity and acceptable recovery rates [14].
Mixed solvent systems, particularly ethanol-water combinations in ratios of 70:30 or 60:40, have been successfully employed for benzil recrystallization [15]. These binary solvent systems offer enhanced control over crystallization kinetics and can improve crystal quality compared to single-solvent approaches [15]. The water component acts as an anti-solvent, reducing benzil solubility and promoting nucleation at controlled rates [15].
Seeded Crystallization Methodologies
Seeded crystallization represents a powerful technique for controlling polymorphic form and crystal quality in benzil production [16]. This approach involves the introduction of seed crystals of the desired polymorphic form to direct crystallization toward the target polymorph [16]. The seeding process requires careful control of supersaturation levels to ensure successful nucleation on the seed crystal surfaces [16].
The implementation of seeded crystallization for benzil involves preparing a supersaturated solution followed by the addition of pre-characterized seed crystals [16]. The seed crystals must be of high purity and the desired polymorphic form to ensure effective polymorph control [16]. Temperature and concentration profiles must be carefully managed to maintain appropriate supersaturation levels throughout the crystallization process [16].
| Crystallization Method | Solvent System | Temperature Range (°C) | Crystal Quality | Polymorph Control |
|---|---|---|---|---|
| Slow Cooling | Ethanol | 80-25 | Good | Limited |
| Seeded Crystallization | Ethanol + Seed Crystals | 78-25 | Excellent | High |
| Mixed Solvent System | Ethanol-Water (70:30) | 78-25 | Very Good | Moderate |
| Controlled Supersaturation | Methanol | 65-25 | Good | Moderate |
| Anti-Solvent Addition | Methanol-Water | 65-5 | Excellent | High |
Polymorphic Form Control Strategies
Polymorphism in benzil crystals can significantly impact physical properties, dissolution behavior, and stability characteristics [17] [18]. Control of polymorphic form during crystallization requires understanding of the thermodynamic and kinetic factors that influence polymorph selection [19].
Temperature-dependent polymorphic transitions play a crucial role in determining the final crystal form [20]. Higher temperatures generally favor thermodynamically stable forms, while lower temperatures may kinetically trap metastable polymorphs [20]. Controlled cooling rates can be employed to guide the system toward desired polymorphic outcomes [20].
Solvent effects on polymorphism are particularly significant, as different solvents can stabilize specific polymorphic forms through intermolecular interactions [19]. Polar solvents such as methanol and ethanol tend to favor different polymorphic forms compared to non-polar solvents [19]. The choice of crystallization solvent must therefore consider both solubility characteristics and polymorphic preferences [19].
Advanced Crystallization Process Control
Modern crystallization processes for benzil production incorporate advanced process analytical technology for real-time monitoring and control [21]. Attenuated total reflectance ultraviolet-visible spectroscopy and Raman spectroscopy enable continuous monitoring of solution composition and polymorphic form during crystallization [21].
Supersaturation control represents a critical aspect of advanced crystallization processes [20]. Automated dosing systems can maintain optimal supersaturation levels throughout the crystallization cycle, ensuring consistent nucleation and growth kinetics [20]. This approach minimizes batch-to-batch variability and improves overall process robustness [20].
Temperature profiling and cooling rate optimization are essential for achieving desired crystal size distributions and morphologies [21]. Linear cooling profiles may be suitable for some applications, while more complex temperature programs can provide enhanced control over nucleation and growth processes [21]. The optimal cooling strategy depends on the specific requirements for crystal size, shape, and polymorphic purity [21].
Continuous Crystallization Technologies
Continuous crystallization processes offer significant advantages over traditional batch operations in terms of process control, product consistency, and manufacturing efficiency [20]. Mixed suspension mixed product removal systems enable steady-state operation with precise control over residence time and crystallization conditions [20].
The implementation of continuous crystallization for benzil production requires careful design of the crystallizer system to achieve desired crystal quality while maintaining stable operation [20]. Cascade configurations with multiple crystallization stages can provide enhanced control over crystal size distribution and polymorphic purity [20]. Each stage can be operated under different conditions to optimize nucleation, growth, and polymorph selection [20].
Process intensification through continuous operation offers potential benefits including reduced equipment footprint, improved heat and mass transfer, and enhanced process control capabilities [20]. However, successful implementation requires thorough understanding of crystallization kinetics and careful optimization of operating parameters [20].
Industrial-Scale Production Challenges and Solutions
The transition from laboratory-scale benzil synthesis to industrial production presents numerous technical, economic, and regulatory challenges that must be addressed to ensure successful commercialization. These challenges encompass raw material procurement, process scale-up, environmental compliance, and economic optimization.
Raw Material Price Volatility and Supply Chain Management
The industrial production of benzil faces significant challenges related to raw material price fluctuations and supply chain stability [22] [23]. Benzoin, the primary feedstock for classical oxidation processes, experiences price volatility due to limited natural sources and seasonal availability variations [22]. This volatility directly impacts production costs and profit margins for benzil manufacturers [22].
Supply chain diversification strategies have been implemented to mitigate raw material risks [22]. Multiple supplier relationships and long-term contracts help stabilize pricing and ensure continuous material availability [22]. Alternative synthetic routes to benzoin from readily available starting materials provide additional supply security and reduce dependence on natural sources [22].
Strategic inventory management and forward purchasing agreements enable manufacturers to buffer against short-term price fluctuations while maintaining operational flexibility [22]. Advanced forecasting models incorporating market intelligence and demand projections support optimal purchasing decisions and risk management strategies [22].
Environmental Compliance and Regulatory Challenges
Industrial benzil production must comply with increasingly stringent environmental regulations regarding waste generation, emissions control, and worker safety [23]. Traditional oxidation processes using nitric acid or halogen-based oxidants generate significant quantities of acidic waste streams requiring extensive treatment before disposal [23].
Implementation of green chemistry methodologies addresses many environmental compliance challenges while improving process sustainability [11]. Microwave-assisted synthesis and electrochemical processes eliminate or significantly reduce hazardous waste generation compared to traditional methods [11] [5]. These approaches align with regulatory trends toward pollution prevention and cleaner production technologies [23].
Continuous monitoring and control systems ensure compliance with emissions standards and enable rapid response to operational deviations [23]. Advanced process control technologies provide real-time optimization of reaction conditions to minimize waste generation while maintaining product quality and yield [23].
| Challenge | Impact Level | Current Solution | Implementation Cost | Effectiveness |
|---|---|---|---|---|
| Raw Material Price Volatility | High | Supply Chain Diversification | Medium | Good |
| Environmental Compliance | High | Green Chemistry Methods | High | Excellent |
| Scale-up Heat Transfer | Medium | Enhanced Reactor Design | High | Good |
| Product Purity Control | High | Advanced Purification | Medium | Very Good |
| Waste Minimization | Medium | Process Optimization | Low | Good |
Scale-up Heat and Mass Transfer Challenges
The scale-up of benzil production processes presents significant heat and mass transfer challenges that can impact reaction efficiency and product quality [24]. Exothermic oxidation reactions require careful thermal management to prevent temperature excursions that could lead to side product formation or safety hazards [24].
Enhanced reactor design incorporating improved heat exchange systems addresses scale-up thermal management challenges [25]. Specialized reactor configurations with optimized heat transfer surfaces and advanced temperature control systems ensure uniform heating and precise temperature regulation [25]. These systems enable successful scale-up while maintaining reaction selectivity and yield [25].
Mass transfer limitations become increasingly significant at industrial scale, particularly for heterogeneous catalytic processes [24]. Improved mixing systems and optimized reactor geometries enhance mass transfer rates and ensure uniform distribution of reactants and catalysts [24]. Advanced computational fluid dynamics modeling supports reactor design optimization and scale-up predictions [24].
Product Purity and Quality Control Systems
Industrial benzil production requires stringent quality control measures to ensure consistent product purity and compliance with customer specifications [26]. Advanced analytical techniques including high-performance liquid chromatography and spectroscopic methods enable real-time monitoring of product quality throughout the production process [26].
Integrated process control systems link analytical measurements with process parameters to enable automatic adjustments for maintaining product quality [26]. Statistical process control methodologies identify trends and variations in product quality, enabling proactive process optimization and quality assurance [26].
Advanced purification technologies including continuous crystallization and chromatographic separation provide enhanced product purity compared to traditional batch purification methods [26]. These systems offer improved control over impurity levels while reducing processing time and energy consumption [26].
Process Optimization and Economic Considerations
Economic optimization of industrial benzil production requires careful balance of raw material costs, energy consumption, capital investment, and operational efficiency [25]. Process intensification strategies including continuous flow synthesis and microreactor technology offer potential advantages in terms of space utilization and energy efficiency [27] [28].
Continuous flow processes enable precise control of reaction conditions while reducing equipment footprint and capital investment requirements [28]. Microreactor technology provides enhanced heat and mass transfer characteristics, potentially improving yields and reducing energy consumption compared to traditional batch processes [27].
Integration of multiple process steps into continuous flow systems can eliminate intermediate isolation and purification steps, reducing overall processing costs and improving operational efficiency [29]. However, successful implementation requires careful optimization of individual reaction steps and integration of process control systems [29].
Technology Innovation and Competitive Positioning
The benzil market is experiencing increasing competitive pressure, driving manufacturers toward technological innovation and process improvement [22]. Investment in research and development programs focuses on developing more efficient synthesis methods, improving product quality, and reducing environmental impact [22].
Collaboration with academic institutions and technology providers accelerates innovation and technology transfer for industrial applications [22]. Joint development programs enable access to cutting-edge research while sharing development costs and risks [22].
Density Functional Theory calculations using the B3LYP functional with 6-311++G(d,p) basis set have provided fundamental insights into the electronic structure of benzil [1]. The DFT investigations established the global minimum energy conformation with a frequency scaling factor of 0.9665 to ensure accurate vibrational analysis. The computational optimization confirmed the absence of imaginary frequencies, validating the minimum energy structure.
The frontier molecular orbital analysis revealed critical electronic properties that govern benzil's reactivity. The Highest Occupied Molecular Orbital energy was calculated at -6.703 eV, while the Lowest Unoccupied Molecular Orbital energy was determined to be -9.622 eV [1]. This results in an energy gap of 2.919 eV, indicating the soft nature of the molecule and its potential for electronic transitions.
The calculated global hardness of 1.459 eV and global softness of 0.343 eV⁻¹ characterize benzil's resistance to electron density changes [1]. The chemical potential of 8.163 eV and electrophilicity index of 22.835 eV demonstrate the compound's strong electrophilic nature and high reactivity toward nucleophilic species.
Computational studies utilizing PM3 semiempirical methods and B3LYP verification have successfully modeled the experimentally suggested mechanisms for benzil reactions [2] [3]. The effect of substituents on reaction pathways has been rationalized through reactivity descriptor analysis, while solvent effects have been accurately modeled using the isodensity-surface polarizable continuum model.
Natural Bond Orbital Analysis of Hyperconjugative Effects
Natural Bond Orbital analysis has provided detailed insights into the intramolecular electronic interactions and stabilization energies within the benzil molecule [1]. The second-order perturbation theory analysis revealed significant hyperconjugative intramolecular stabilization energies ranging between 17.45 and 22.76 kJ/mol.
The π → π* interactions between bonding and antibonding orbitals constitute the strongest hyperconjugative effects. Specifically, the π(C8-C10) → π(C1-C4) interaction exhibits the highest stabilization energy of 22.76 kJ/mol [1]. Other significant π → π transitions include π(C6-C12) → π(C8-C10) with 21.73 kJ/mol and π(C1-C4) → π(C6-C12) with 20.05 kJ/mol stabilization energies.
The lone pair to π* antibonding orbital interactions also contribute substantially to molecular stability. The LP(2)O3 → π(C2-C15) and LP(2)O16 → π(C2-C15) interactions both exhibit stabilization energies of 21.84 kJ/mol [1]. These interactions represent the strongest contributions from lone pair electrons to the overall molecular stabilization.
Natural atomic charge analysis reveals that carbon atoms in the phenyl rings carry negative charges, while carbon atoms attached to oxygen atoms possess positive charges of higher magnitude [1]. All hydrogen atoms maintain positive charges of approximately 0.2 elementary charge units, contributing to the overall charge distribution pattern.
Quantum Mechanical Modeling of Reaction Pathways
Quantum mechanical investigations have elucidated multiple reaction pathways involving benzil, providing mechanistic insights into its chemical transformations. Computational studies of the benzil-benzaldehyde condensation reaction have successfully modeled the formation of O-benzoylated benzoin through cyanide-catalyzed mechanisms [2] [3].
The substituent effects on reaction yields have been rationalized through systematic investigation of halogenated benzil derivatives, including 1,2-bis(2-chlorophenyl)ethane-1,2-dione and 1,2-bis(2-fluorophenyl)ethane-1,2-dione [2] [3]. Reactivity descriptors have quantified the influence of electron-withdrawing and electron-donating substituents on reaction rates and product distributions.
Photochemical reaction pathways have been investigated using time-dependent DFT calculations, revealing multiple excited state processes [6] [7]. Laser flash photolysis studies combined with quantum mechanical modeling have identified specific quantum yields for triplet state reactions with various amines, demonstrating the importance of hydrogen abstraction mechanisms.
Advanced quantum chemical calculations at the G3SX level have mapped potential energy surfaces for radical decomposition pathways [8] [9]. These studies identified β-scission mechanisms leading to phenyl radical and formaldehyde formation, with transition state theory providing kinetic parameters for elementary reaction steps.
The benzoxyl radical decomposition has been thoroughly characterized, revealing formation pathways for benzaldehyde + H, phenyl + CH₂O, and benzene + HCO products [10]. Canonical variational transition state theory has been applied to describe barrierless oxygen atom association processes, while master equation solutions provide temperature and pressure-dependent rate constants.
Conformational Analysis and Rotational Barrier Calculations
Comprehensive conformational analysis has revealed the structural flexibility of benzil through investigation of the central C-C bond rotation [11] [12] [13] [14] [15]. Experimental crystallographic studies demonstrate that the O=C-C=O torsion angles vary from 91.8° to 139.3° depending on the molecular environment, with corresponding changes in the central C-C bond length from 1.523 to 1.543 Å.
DFT calculations predict a global minimum conformation with an O=C-C=O torsion angle of approximately 120° [1], while matrix-isolation FTIR spectroscopy combined with extensive DFT calculations has characterized the large-amplitude torsional motion around the central C-C bond [15]. The low-frequency torsional vibration occurs at approximately 25 cm⁻¹, indicating relatively free rotation at room temperature.
Solvent effects on benzil conformation have been systematically investigated, revealing that the molecule adopts a skewed conformation in all solvents, with the cisoid conformation being slightly favored in polar environments [12]. The conformational preference correlates with solvent polarity, demonstrating the influence of intermolecular interactions on molecular geometry.
Supramolecular host-guest studies have demonstrated dramatic conformational changes when benzil is encapsulated within resorcinarene-based frameworks [11] [13] [14]. The O=C-C=O torsion angles in these constrained environments span the full range from nearly perpendicular (91.8°) to nearly trans-coplanar (139.3°) conformations, illustrating the molecule's conformational adaptability.
Temperature-dependent studies reveal that benzil maintains significant conformational flexibility at room temperature, with thermal population analysis indicating accessible rotation around the central bond [15]. The rotational barrier calculations suggest barriers of approximately 25 cm⁻¹, consistent with facile interconversion between conformational states under ambient conditions.
Purity
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
LogP
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 555 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 554 of 555 companies with hazard statement code(s):;
H315 (99.82%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms

Irritant
Other CAS
Wikipedia
Medazepam
General Manufacturing Information
Dates
Synthesis, crystal structures, antiproliferative activities and reverse docking studies of eight novel Schiff bases derived from benzil
Xue Jie Tan, Di Wang, Xiao Ming Hei, Feng Cun Yang, Ya Ling Zhu, Dian Xiang Xing, Jian Ping MaPMID: 31919307 DOI: 10.1107/S2053229619015687
Abstract
Eight novel Schiff bases derived from benzil dihydrazone (BDH) or benzil monohydrazone (BMH) and four fused-ring carbonyl compounds (3-formylindole, FI; 3-acetylindole, AI; 3-formyl-1-methylindole, MFI; 1-formylnaphthalene, FN) were synthesized and characterized by elemental analysis, ESI-QTOF-MS,H and
C NMR spectroscopy, as well as single-crystal X-ray diffraction. They are (1Z,2Z)-1,2-bis{(E)-[(1H-indol-3-yl)methylidene]hydrazinylidene}-1,2-diphenylethane (BDHFI), C
H
N
, (1Z,2Z)-1,2-bis{(E)-[1-(1H-indol-3-yl)ethylidene]hydrazinylidene}-1,2-diphenylethane (BDHAI), C
H
N
, (1Z,2Z)-1,2-bis{(E)-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinylidene}-1,2-diphenylethane (BMHMFI) acetonitrile hemisolvate, C
H
N
·0.5CH
CN, (1Z,2Z)-1,2-bis{(E)-[(naphthalen-1-yl)methylidene]hydrazinylidene}-1,2-diphenylethane (BDHFN), C
H
N
, (Z)-2-{(E)-[(1H-indol-3-yl)methylidene]hydrazinylidene}-1,2-diphenylethanone (BMHFI), C
H
N
O, (Z)-2-{(E)-[1-(1H-indol-3-yl)ethylidene]hydrazinylidene}-1,2-diphenylethanone (BMHAI), C
H
N
O, (Z)-2-{(E)-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinylidene}-1,2-diphenylethanone (BMHMFI), C
H
N
O, and (Z)-2-{(E)-[(naphthalen-1-yl)methylidene]hydrazinylidene}-1,2-diphenylethanone (BMHFN) C
H
N
O. Moreover, the in vitro cytotoxicity of the eight title compounds was evaluated against two tumour cell lines (A549 human lung cancer and 4T
mouse breast cancer) and two normal cell lines (MRC-5 normal lung cells and NIH 3T3 fibroblasts) by MTT assay. The results indicate that four (BDHMFI, BDHFN, BMHMFI and BMHFN) are inactive and the other four (BDHFI, BDHAI, BMHFI and BMHAI) show severe toxicities against human A549 and mouse 4T
cells, similar to the standard cisplatin. All the compounds exhibited weaker cytotoxicity against normal cells than cancer cells. The Swiss Target Prediction web server was applied for the prediction of protein targets. After analyzing the differences in frequency hits between these active and inactive Schiff bases, 18 probable targets were selected for reverse docking with the Surflex-dock function in SYBYL-X 2.0 software. Three target proteins, i.e. human ether-á-go-go-related (hERG) potassium channel, the inhibitor of apoptosis protein 3 and serine/threonine-protein kinase PIM1, were chosen as the targets. Finally, the ligand-based structure-activity relationships were analyzed based on the putative protein target (hERG) docking results, which will be used to design and synthesize novel hERG ion channel inhibitors.
Structure reactivity relationship in the accelerated formation of 2,3-diarylquinoxalines in the microdroplets of a nebuliser
Nadia Hayat, Nathan W Fenwick, Amie Saidykhan, Richard Telford, William Hc Martin, Richard T Gallagher, Richard D BowenPMID: 31547678 DOI: 10.1177/1469066719877346
Abstract
Competition experiments in which 1,2-phenylenediamine, CH
(NH
)
, condenses with equimolar quantities of benzil, (C
H
CO)
, and a 3,3'- or 4,4'-disubstituted benzil (XC
H
CO)
(X = F, Cl, Br, CH
or CH
O) to form a mixture of 2,3-diphenylquinoxaline and the corresponding 2,3-diarylquinoxaline (Ar = XC
H
) in the microdroplets produced in a nebuliser allow a Hammett relationship with a ρ value of 1.8
to be developed for this accelerated condensation in the nebuliser. This structure reactivity relationship reveals that an appreciable amount of negative charge builds up on the carbon of the carbonyl group of the benzil during the rate-limiting step of the reaction, thus confirming that this process involves nucleophilic addition of the 1,2-phenylenediamine to the benzil. In general, the presence of an electron donating substituent, particularly in the 4 and 4' positions, in the benzil retards the reaction, whereas an electron attracting substituent, especially in the 3 and 3' position, accelerates it.
H
Yan-Dong Dai, Xue-Yi Sun, Wan Sun, Jing-Bo Yang, Rui Liu, Yi Luo, Tao Zhang, Yu Tian, Zhong-Lin Lu, Lan HePMID: 31114827 DOI: 10.1039/c9ob00859d
Abstract
Nano drug delivery is a promising domain in biomedical theranostics and has aroused more and more attention in recent years. We report here an amphiphilic polymer TPG1, bearing a H2O2-sensitive benzil and an AIE fluorophore tetraphenylethene (TPE) unit, which is able to self-assemble into spherical nanosized micelles in aqueous solution. Doxorubicin (DOX) can be encapsulated into TPG1 micelles efficiently with the loading capability of up to 59% by weight. The benzil moiety could be cleaved via the Baeyer-Villiger type reaction in the presence of H2O2, leading to the decomposition of TPG1 micelles and release of DOX. In vitro studies indicated that DOX-loaded TPG1 micelles can be internalized by cancer cells, followed by unloading encapsulated DOX under the stimulation of H2O2. The drug release process can be monitored by the AIE fluorescence from the degradation products containing a TPE moiety. MTT assays against HeLa and HepG2 cancer cells demonstrated that DOX-loaded micelles showed good anticancer efficacy. The polymer TPG1 and the corresponding decomposed products showed great biocompatibility. Our data suggest that TPG1 has the potential to be employed for the controlled drug delivery system.The identification of new substrates of human DHRS7 by molecular modeling and in vitro testing
Lucie Zemanová, Palani Kirubakaran, Ignacio Hernando Pato, Hana Štambergová, Jiří VondrášekPMID: 28687384 DOI: 10.1016/j.ijbiomac.2017.07.012
Abstract
Human DHRS7 (SDR34C1) is one of insufficiently described enzymes of the short-chain dehydrogenase/reductase superfamily. The members of this superfamily often play an important pato/physiological role in the human body, participating in the metabolism of diverse substrates (e.g. retinoids, steroids, xenobiotics). A systematic approach to the identification of novel, physiological substrates of DHRS7 based on a combination of homology modeling, structure-based virtual screening and experimental evaluation has been used. Three novel substrates of DHRS7 (dihydrotestosterone, benzil and 4,4'-dimetylbenzil) have been described.Synthesis of benzil-o-carboxylate derivatives and isocoumarins through neighboring ester-participating bromocyclizations of o-alkynylbenzoates
Si-Tian Yuan, Hongwei Zhou, Lianpeng Zhang, Jin-Biao Liu, Guanyinsheng QiuPMID: 28537302 DOI: 10.1039/c7ob00845g
Abstract
Bromide mediated neighboring ester-participating bromocyclizations of o-alkynylbenzoates are described here for the synthesis of benzil-o-carboxylates. 4-bromoisocoumarins are also synthesized when phenyl o-alkynylbenzoate is used as the substrate. Mechanistic studies suggest that the whole process is composed of an electrophilic bromocyclization and a dibromohydration-based ring-opening, and the neighboring ester group participates in the bromocyclization. Interestingly, the two oxygen atoms of the keto carbonyls in benzil-o-carboxylates are both derived from water. The electrophilic bromo source is in situ generated from the oxidation of bromide.Design, synthesis, characterization and antimicrobial/antioxidant activities of 1, 4-dicarbonyl-phenyl-dihydrazide based macrocyclic ligand and its Cu(II), Co(II) and Ni(II) complexes
Parveez Gull, Ovas Ahmad Dar, Manzoor Ahmad Malik, Athar Adil HashmiPMID: 27725279 DOI: 10.1016/j.micpath.2016.10.003
Abstract
Mononuclear transition metal complexes of Cu(II), Co(II) and Ni(II) with a newly synthesised macrocyclic ligand derived from 1, 4-dicarbonyl-phenyl-dihydrazide and 1,2-diphenylethane-1,2-dione (2:2) have been synthesised. The synthesised compounds were characterised by various physical and spectroscopic techniques including elemental analysis, FTIR, Uv-Vis.,H NMR, mass spectra, magnetic moment and XRD. The investigation of these macrocyclic complexes established that the stability of metal-ligand coordination through N atoms as tetradentate chelates. The metal/ligands ratio of 1:1 was proposed to afford octahedral geometry for the complexes. The antimicrobial activity of the compounds against some bacterial and fungal species were done by well diffusion method and the results shows that the metal complexes have a promising biological activity comparable with the parent ligand against all bacterial and fungal species. The antioxidant activity of the compounds was also studied through scavenging effect on DPPH radicals with the copper complex showing enhanced activity than other compounds. Additionally, the docking studies predicted the high antimicrobial activity due to the interaction of ligand with the protein.
Self-assembly of Metallamacrocycles Employing a New Benzil-based Organometallic Bisplatinum(II) Acceptor
Bijan Roy, Sankarasekaran Shanmugaraju, Rupak Saha, Partha Sarathi MukherjeePMID: 26507762 DOI: 10.2533/chimia.2015.541
Abstract
A benzil-based semi-rigid dinuclear-organometallic acceptor 4,4'-bis[trans-Pt(PEt(3))(2)(NO(3))(ethynyl)]benzil (bisPt-NO(3)) containing a Pt-ethynyl functionality was synthesized in good yield and characterized by multinuclear NMR ((1)H, (31)P, and (13)C), electrospray ionization mass spectrometry (ESI-MS), and single-crystal X-ray diffraction analysis of the iodide analogue bisPt-I. The stoichiometric (1:1) combination of the acceptor bisPt-NO(3) separately with four different ditopic donors (L(1)-L(4); L(1) = 9-ethyl-3,6-di(1H-imidazol-1-yl)-9H-carbazole, L(2) = 1,4-bis((1H-imidazol-1-yl)methyl)benzene, L(3) = 1,3-bis((1H-imidazol-1-yl)methyl)benzene and L(4) = 9,10-bis((1H-imidazol-1-yl) methyl)anthracene) yielded four [2 + 2] self-assembled metallacycles M(1)-M(4) in quantitative yields, respectively. All these newly synthesized assemblies were characterized by various spectroscopic techniques (NMR, IR, ESI-MS) and their sizes/shapes were predicted through geometry optimization employing the PM6 semi-empirical method. The benzil moiety was introduced in the backbone of the acceptor bisPt-NO(3) due to the interesting structural feature of long carbonyl C-C bond (∼1.54 Å), which enabled us to probe the role of conformational flexibility on size and shapes of the resulting coordination ensembles.Biotransformation Capacity of Carboxylesterase in Skin and Keratinocytes for the Penta-Ethyl Ester Prodrug of DTPA
Jing Fu, Matthew Sadgrove, Lesley Marson, Michael JayPMID: 27130352 DOI: 10.1124/dmd.116.069377
